molecular formula C11H6BrClN2O4 B4927160 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide

5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide

Cat. No. B4927160
M. Wt: 345.53 g/mol
InChI Key: UMBCRWBLUIKXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. In

Mechanism of Action

5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide works by binding to the active site of 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide and inhibiting its activity. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. Inhibition of 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide also leads to reduced angiogenesis and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide are primarily related to its inhibition of 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide. By reducing inflammation, it can potentially reduce pain and swelling. In cancer cells, it can inhibit cell growth and induce apoptosis. However, 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide may also have off-target effects on other enzymes and pathways, which could lead to unintended consequences.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide in lab experiments is its potency as a 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide inhibitor. This allows for smaller doses to be used, which can reduce the potential for off-target effects. However, the synthesis method for 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide is complex and yields are relatively low, which can make it difficult and expensive to obtain. Additionally, the potential off-target effects of 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide must be carefully considered when designing experiments.

Future Directions

There are several future directions for research involving 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide. One area of interest is its potential as a cancer treatment. Further research is needed to determine its efficacy in vivo and to better understand its mechanism of action in cancer cells. Additionally, research could focus on developing more efficient synthesis methods for 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide, which could make it more accessible for scientific research. Finally, more research is needed to determine the potential off-target effects of 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide involves the reaction of 4-chloro-3-nitroaniline with 2-furoyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with bromine to obtain 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide. The yield of this synthesis method is approximately 50%.

Scientific Research Applications

5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide is widely used in scientific research as a 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide inhibitor. 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide is an enzyme that is involved in the inflammatory response and is overexpressed in many types of cancer. Inhibiting 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide can lead to reduced inflammation and potentially inhibit the growth of cancer cells. 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide has been shown to be effective in inhibiting 5-bromo-N-(4-chloro-3-nitrophenyl)-2-furamide in vitro and in vivo.

properties

IUPAC Name

5-bromo-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2O4/c12-10-4-3-9(19-10)11(16)14-6-1-2-7(13)8(5-6)15(17)18/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBCRWBLUIKXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide

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